5-Methyl-1,3,4-thiadiazole-2-carbonitrile

Catalog No.
S3431241
CAS No.
518015-09-3
M.F
C4H3N3S
M. Wt
125.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-1,3,4-thiadiazole-2-carbonitrile

CAS Number

518015-09-3

Product Name

5-Methyl-1,3,4-thiadiazole-2-carbonitrile

IUPAC Name

5-methyl-1,3,4-thiadiazole-2-carbonitrile

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

InChI

InChI=1S/C4H3N3S/c1-3-6-7-4(2-5)8-3/h1H3

InChI Key

WOLCKWOUWFCYHS-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)C#N

Canonical SMILES

CC1=NN=C(S1)C#N

5-Methyl-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound characterized by a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms. The compound's structure includes a methyl group at the 5-position and a cyano group at the 2-position of the thiadiazole ring. This unique arrangement imparts distinct chemical properties, making it of interest in various fields, including medicinal chemistry and materials science.

Due to the presence of the cyano group and the thiadiazole ring:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom of the cyano group.
  • Complexation: The nitrogen atoms in the thiadiazole ring can coordinate with metal ions, forming metal complexes that may exhibit unique catalytic or electronic properties.
  • Functionalization: The compound can be functionalized to produce derivatives with enhanced biological activity or improved solubility through reactions with various electrophiles .

Research indicates that 5-Methyl-1,3,4-thiadiazole-2-carbonitrile and its derivatives exhibit a range of biological activities. These include:

  • Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains and fungi.
  • Antitumor Activity: Some studies suggest that compounds derived from 5-Methyl-1,3,4-thiadiazole-2-carbonitrile may inhibit the growth of cancer cells .
  • Anti-inflammatory Effects: There is evidence that these compounds can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .

Several synthetic routes have been developed to prepare 5-Methyl-1,3,4-thiadiazole-2-carbonitrile:

  • Cyclization Reactions: Starting from appropriate precursors such as thiosemicarbazides and α-haloketones, cyclization can yield thiadiazoles.
  • Refluxing with Cyanogen Bromide: A method involving refluxing 5-methylthiadiazole with cyanogen bromide has been reported to produce 5-Methyl-1,3,4-thiadiazole-2-carbonitrile in good yields.
  • One-Pot Reactions: More recent synthetic approaches utilize one-pot methods that streamline the process by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .

The applications of 5-Methyl-1,3,4-thiadiazole-2-carbonitrile span various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a potential lead compound for drug development targeting microbial infections and cancer.
  • Agriculture: Its derivatives may serve as agrochemicals for pest control or plant growth regulators.
  • Materials Science: The compound can be used in the synthesis of polymers or as a precursor for materials with specific electronic or optical properties.

Studies on the interactions of 5-Methyl-1,3,4-thiadiazole-2-carbonitrile with biological macromolecules indicate its potential as a bioactive agent. Interaction studies often focus on:

  • Protein Binding: Investigating how the compound binds to target proteins involved in disease pathways.
  • Metal Ion Coordination: Understanding how metal complexes formed with this thiadiazole can enhance its biological efficacy or alter its pharmacokinetic properties.

Several compounds share structural similarities with 5-Methyl-1,3,4-thiadiazole-2-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-5-methyl-1,3,4-thiadiazoleBromine substitution at position 2Enhanced reactivity due to bromine's electrophilicity
5-Methyl-1,3,4-thiadiazol-2-thiolThiol group at position 2Increased nucleophilicity and potential for disulfide bond formation
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylateCarboxylate group at position 2Potential for forming esters and salts
5-Bromo-1,3,4-thiadiazol-2-amineAmine group at position 2Possible applications in medicinal chemistry due to amine reactivity

These compounds illustrate variations in reactivity and potential applications based on their structural modifications compared to 5-Methyl-1,3,4-thiadiazole-2-carbonitrile.

XLogP3

0.8

Dates

Modify: 2023-08-19

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